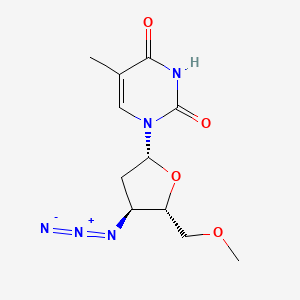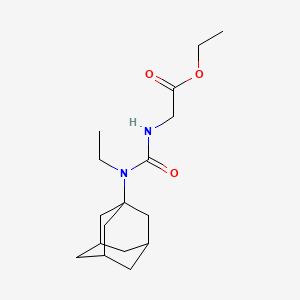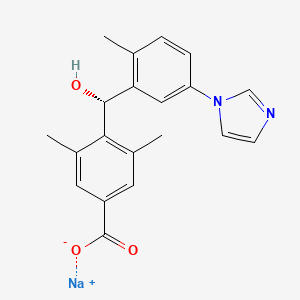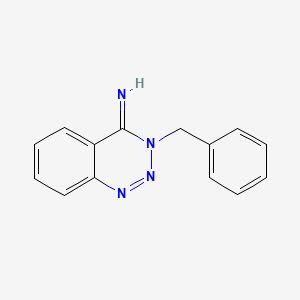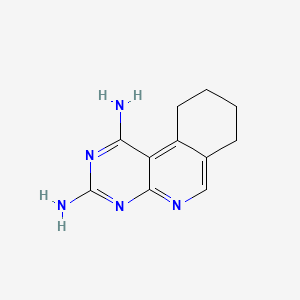
Pyrimido(4,5-c)isoquinoline-1,3-diamine, 7,8,9,10-tetrahydro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrimido(4,5-c)isoquinoline-1,3-diamine, 7,8,9,10-tetrahydro- is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound consists of a pyrimidoisoquinoline core, which is a fusion of pyrimidine and isoquinoline rings, and is partially hydrogenated, making it a versatile scaffold for chemical modifications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of pyrimido(4,5-c)isoquinoline-1,3-diamine, 7,8,9,10-tetrahydro- typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of aldehydes with β-ketoesters to form arylidene intermediates, which then react with aminopyrimidines to yield the desired product . Another approach includes the reaction of 4-isothiocyanato-4-methylpentan-2-one with propane-1,3-diamine in a molar ratio of 3:1 .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis procedures with optimizations for yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production.
化学反応の分析
Types of Reactions
Pyrimido(4,5-c)isoquinoline-1,3-diamine, 7,8,9,10-tetrahydro- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This can further hydrogenate the compound or reduce any oxidized functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different substituents onto the pyrimidoisoquinoline core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups such as alkyl, aryl, or halogen substituents .
科学的研究の応用
Pyrimido(4,5-c)isoquinoline-1,3-diamine, 7,8,9,10-tetrahydro- has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.
作用機序
The mechanism of action of pyrimido(4,5-c)isoquinoline-1,3-diamine, 7,8,9,10-tetrahydro- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of critical biological processes, such as cell division in cancer cells .
類似化合物との比較
Similar Compounds
Compounds similar to pyrimido(4,5-c)isoquinoline-1,3-diamine, 7,8,9,10-tetrahydro- include:
Pyrimido[1,6-a]pyrimidine: Known for its biological activities, including antibacterial and antiviral properties.
Pyrimido[4,5-d]pyrimidine: Used as cancer cell growth inhibitors and antioxidants.
Pyrido[2,3-d]pyrimidine: Applied in medicine as antibacterial agents and antitumor drugs.
Uniqueness
What sets pyrimido(4,5-c)isoquinoline-1,3-diamine, 7,8,9,10-tetrahydro- apart is its unique fusion of pyrimidine and isoquinoline rings, which provides a distinct scaffold for chemical modifications.
特性
CAS番号 |
19181-36-3 |
|---|---|
分子式 |
C11H13N5 |
分子量 |
215.25 g/mol |
IUPAC名 |
7,8,9,10-tetrahydropyrimido[4,5-c]isoquinoline-1,3-diamine |
InChI |
InChI=1S/C11H13N5/c12-9-8-7-4-2-1-3-6(7)5-14-10(8)16-11(13)15-9/h5H,1-4H2,(H4,12,13,14,15,16) |
InChIキー |
JQMCAIXSFQXDFG-UHFFFAOYSA-N |
正規SMILES |
C1CCC2=C3C(=NC(=NC3=NC=C2C1)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


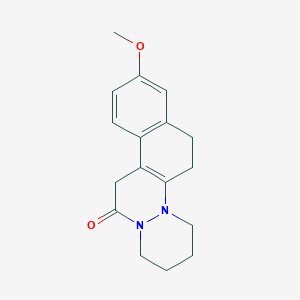
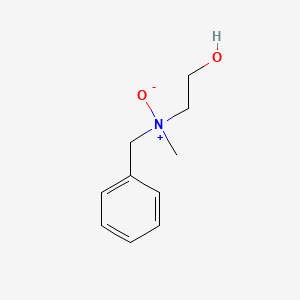
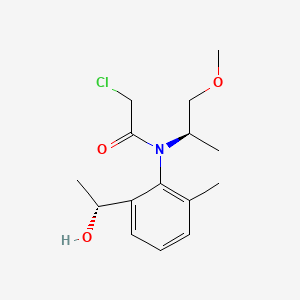
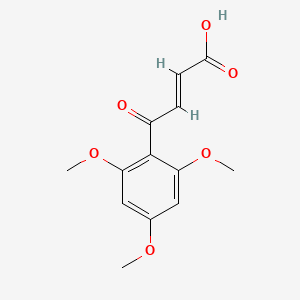
![5,10-dibenzyl-3,12-dioxa-5,10-diazatetracyclo[12.4.0.02,7.08,13]octadeca-1(18),2(7),8(13),14,16-pentaene](/img/structure/B12794648.png)
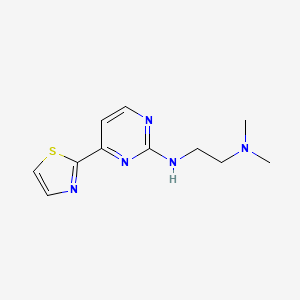
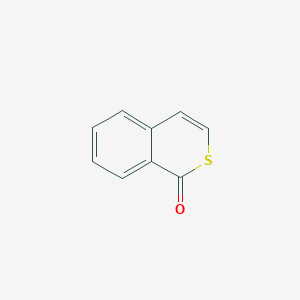
![N-[2-[bis(ethylsulfanyl)methylideneamino]-1,3-benzothiazol-6-yl]acetamide](/img/structure/B12794682.png)
